molecular formula C11H8F3NO B13976573 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one

7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one

Cat. No.: B13976573
M. Wt: 227.18 g/mol
InChI Key: QABDHFMMMRDZII-UHFFFAOYSA-N
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Description

7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the fourth position and a methyl group at the seventh position on the quinoline ring. The quinoline structure is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one typically begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as a carboxylic acid or ester, to form the quinoline ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methylation: The methyl group is introduced at the seventh position using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

    Quinoline: The parent compound without the methyl and trifluoromethyl groups.

    4-(Trifluoromethyl)quinoline: Lacks the methyl group at the seventh position.

    7-Methylquinoline: Lacks the trifluoromethyl group at the fourth position.

Uniqueness: 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

7-methyl-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-7-8(11(12,13)14)5-10(16)15-9(7)4-6/h2-5H,1H3,(H,15,16)

InChI Key

QABDHFMMMRDZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F

Origin of Product

United States

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